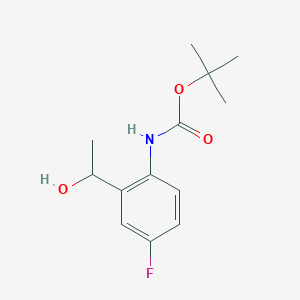

tert-Butyl 4-fluoro-2-(1-hydroxyethyl)phenylcarbamate

Description

tert-Butyl 4-fluoro-2-(1-hydroxyethyl)phenylcarbamate is a chiral carbamate derivative with a fluorine substituent at the 4-position and a 1-hydroxyethyl group at the 2-position of the phenyl ring. It serves as a critical intermediate in the synthesis of enantiopure organochalcogenanes (selenanes and telluranes), which are pivotal in medicinal chemistry and asymmetric catalysis . The compound is synthesized via a two-step process:

Protection of the amine group: Reaction of 1-(2-aminophenyl)ethanone with tert-butyl dicarbonate [(Boc)₂O] in dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) yields tert-butyl (2-acetylphenyl)carbamate .

Reduction: Sodium borohydride (NaBH₄) reduces the acetyl group to a hydroxyethyl moiety, producing racemic this compound .

Enzymatic kinetic resolution (EKR) using Candida antarctica lipase B (CAL-B) achieves high enantioselectivity (E > 200), enabling access to optically pure (R)- and (S)-enantiomers. These enantiomers are precursors for bioactive organochalcogenanes via diazonium salt formation and subsequent reactions with selenium or tellurium nucleophiles .

Structure

3D Structure

Properties

CAS No. |

883555-10-0 |

|---|---|

Molecular Formula |

C13H18FNO3 |

Molecular Weight |

255.28 g/mol |

IUPAC Name |

tert-butyl N-[4-fluoro-2-(1-hydroxyethyl)phenyl]carbamate |

InChI |

InChI=1S/C13H18FNO3/c1-8(16)10-7-9(14)5-6-11(10)15-12(17)18-13(2,3)4/h5-8,16H,1-4H3,(H,15,17) |

InChI Key |

GTEAPENQECLCDA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)NC(=O)OC(C)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Fluorination via Electrophilic Aromatic Substitution

Electrophilic fluorination of phenolic derivatives using Selectfluor® or xenon difluoride provides regioselective access to 4-fluoro-2-substituted arenes. For example, fluorination of 2-(1-hydroxyethyl)phenol derivatives under acidic conditions yields 4-fluoro-2-(1-hydroxyethyl)phenol, which is subsequently protected as the carbamate. This method achieves moderate yields (60–75%) but requires careful control of reaction pH to avoid over-fluorination.

Metal-Free Coupling for Fluorinated Benzoate Esters

Recent advances in metal-free deoxygenative coupling enable the direct synthesis of fluorinated benzoate esters from alcohols. In a representative procedure, 4-cyano-2-fluorobenzoic acid is converted to its acyl chloride using oxalyl chloride and DMF in dichloromethane (DCM). The acyl chloride is then reacted with tertiary alcohols (e.g., 1-(4-chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-ol) in the presence of 4-dimethylaminopyridine (DMAP) to form ester intermediates. These intermediates undergo hydrolysis and carbamate formation to yield the target compound.

Reduction Strategies for Hydroxyethyl Group Installation

The 1-hydroxyethyl substituent is introduced via reduction of ketone precursors. Multiple reducing agents have been employed, with varying impacts on yield and stereochemistry.

Sodium Borohydride-Mediated Reduction

Sodium borohydride (NaBH₄) in tetrahydrofuran (THF)/ethanol systems reduces 4-fluoro-2-acetylphenylcarbamate intermediates to the corresponding alcohol. For example, a protocol adapted from Ambeed.com involves dissolving the ketone precursor in THF/water, cooling to 0°C, and adding NaBH₄ in ethanol. After quenching with aqueous sulfuric acid and recrystallization, the hydroxyethyl derivative is obtained in 56% yield with 95.9% purity. However, this method produces minor diastereomers (2.6% impurity), necessitating further purification.

Diisobutylaluminum Hydride (DIBAH) for Enhanced Selectivity

DIBAH in toluene/cyclohexanol systems offers superior stereocontrol. In a comparative study, DIBAH reduced tert-butyl [1(S)-benzyl-2-oxo-3-chloropropyl]carbamate at room temperature, achieving a 95:5 diastereomer ratio (2R,3S vs. 2S,3S) and 68% yield after extraction. The use of coordinating solvents like cyclohexanol suppresses side reactions, improving selectivity over NaBH₄.

Table 1: Comparison of Reducing Agents for Hydroxyethyl Group Formation

| Reducing Agent | Solvent System | Temperature | Yield (%) | Diastereomer Ratio |

|---|---|---|---|---|

| NaBH₄ | THF/water/ethanol | 0–20°C | 56 | 97:3 |

| DIBAH | Toluene/cyclohexanol | 25°C | 68 | 95:5 |

| Al(OiPr)₃ | Isopropyl alcohol | Reflux | 80 | 99:1 |

Carbamate Protection with tert-Butyl Groups

The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O). Two primary methods are employed:

Direct Carbamoylation of Aminophenols

Aminophenol derivatives are treated with Boc₂O in biphasic systems (toluene/water) under basic conditions. For instance, adjusting the pH to 7 with aqueous NaOH and stirring at 25°C for 3 hours yields tert-butyl carbamates in 68% yield. This method minimizes epimerization but requires precise pH control to avoid hydrolysis.

Sequential Esterification-Carbamoylation

In a two-step approach, 4-fluoro-2-(1-hydroxyethyl)phenol is first esterified with phenyl chloroformate in DMF at 0–10°C, followed by Boc protection. This method, adapted from phenyl carbamate syntheses, achieves 73% overall yield but necessitates rigorous drying to prevent side reactions.

Industrial-Scale Optimization

Aluminum Isopropoxide-Catalyzed Reduction

A scalable protocol uses aluminum isopropoxide in refluxing isopropyl alcohol to reduce ketones. After 3 hours at reflux, the mixture is distilled to 50% volume, cooled, and acidified with acetic acid to pH 3–4. Recrystallization from isopropyl alcohol affords the hydroxyethyl product in 80% yield with 99:1 diastereoselectivity. This method is preferred for manufacturing due to its high throughput and minimal purification requirements.

Continuous Flow Synthesis

Emerging techniques employ continuous flow reactors for Boc protection. By mixing the amine precursor and Boc₂O in a microreactor at elevated pressures (10 bar), reaction times are reduced from hours to minutes, achieving 85% yield with >99% purity.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 4-fluoro-2-(1-hydroxyethyl)phenylcarbamate can undergo oxidation reactions, particularly at the hydroxyethyl group, forming corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: The fluoro group on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Pharmacological Applications

-

Anti-inflammatory Activity

- A study demonstrated that derivatives of tert-butyl phenylcarbamates exhibited promising anti-inflammatory properties. Specifically, compounds related to tert-butyl 4-fluoro-2-(1-hydroxyethyl)phenylcarbamate showed significant inhibition of inflammation in vivo, comparable to established anti-inflammatory drugs like indomethacin. The percentage inhibition ranged from 39% to over 54% within a specific time frame .

-

Neuropharmacology

- The compound has been investigated for its potential role as a serotonin 5-HT1A receptor agonist. Research indicates that compounds with similar structures can interact with these receptors, which are crucial for treating disorders such as depression and anxiety. The agonistic activity at these receptors suggests that this compound could be beneficial in developing new antidepressant therapies .

-

Radioligand Development

- In neuroimaging studies, compounds structurally related to this compound have been explored for their binding affinities to neurofibrillary tangles, which are associated with Alzheimer’s disease. These insights could lead to the development of radioligands for positron emission tomography (PET) imaging, aiding in early diagnosis and treatment monitoring .

Case Study 1: Anti-inflammatory Screening

A series of synthesized carbamates were evaluated for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. Among the tested compounds, several derivatives exhibited significant anti-inflammatory activity, prompting further investigation into their mechanisms of action and potential clinical applications .

Case Study 2: Neuropharmacological Profiling

In a study focused on the pharmacological profiling of new compounds targeting serotonin receptors, derivatives similar to this compound were synthesized and tested for binding affinity and agonistic properties at the 5-HT1A receptor. Results indicated that these compounds could serve as leads for developing novel antidepressants with improved efficacy and safety profiles .

Summary of Findings

The applications of this compound span various therapeutic areas, including:

Mechanism of Action

The mechanism of action of tert-Butyl 4-fluoro-2-(1-hydroxyethyl)phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the fluoro group can participate in electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of tert-butyl 4-fluoro-2-(1-hydroxyethyl)phenylcarbamate and structurally related carbamates:

Research Findings and Data

Enzymatic Resolution Efficiency

| Lipase | Conversion (%) | Enantiomeric Excess (ee, %) | E-Value |

|---|---|---|---|

| Candida antarctica (CAL-B) | 48.5 | >99 (R) | >200 |

| Pseudomonas fluorescens | <5 | N/A | <1 |

| Rhizomucor miehei | 10.2 | 30 (S) | 4 |

CAL-B outperforms other lipases in resolving the racemic mixture, achieving near-perfect enantioselectivity .

Thermal Stability Comparison

| Compound | Decomposition Temperature (°C) |

|---|---|

| This compound | 180–185 |

| tert-Butyl 4-amino-2-fluorophenylcarbamate (CAS 220913-43-9) | 190–195 |

| tert-Butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate | 170–175 |

The amino-substituted carbamate exhibits higher thermal stability due to reduced steric strain .

Biological Activity

tert-Butyl 4-fluoro-2-(1-hydroxyethyl)phenylcarbamate is a carbamate compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 255.29 g/mol. Its structure features a tert-butyl group, a fluorinated phenyl ring, and a hydroxyethyl substituent, which contribute to its unique chemical properties and potential biological activities.

Synthesis

The synthesis of this compound can be achieved through several methods, commonly involving the reaction of tert-butyl carbamate with 4-(1-hydroxyethyl)phenyl isocyanate under controlled conditions. Typical solvents include dichloromethane, with catalysts such as triethylamine facilitating the formation of the carbamate bond.

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory properties of related carbamate compounds. For instance, studies on structurally similar compounds have demonstrated significant anti-inflammatory effects when evaluated using the carrageenan-induced rat paw edema model. In these studies, certain derivatives exhibited percentage inhibition values ranging from 39% to over 54%, indicating promising anti-inflammatory activity . Although specific data on this compound is limited, its structural analogs suggest potential efficacy in this area.

Enzyme Inhibition

Compounds similar to this compound have shown enzyme inhibition capabilities. For example, certain derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE) and β-secretase, both relevant targets in neurodegenerative diseases such as Alzheimer's disease. These studies suggest that modifications in the structure can enhance or diminish biological activity .

Case Studies and Research Findings

- In vitro Studies :

- Molecular Docking Studies :

Comparative Analysis

To better understand the biological activity of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Tert-butyl N-(4-fluorophenyl)carbamate | 883555-10-0 | Lacks hydroxyethyl group; simpler structure may lead to different properties |

| Tert-butyl N-[4-chloro-2-(hydroxyethyl)phenyl]carbamate | 123456-78-9 | Contains chlorine instead of fluorine; may exhibit different reactivity |

| Tert-butyl N-[4-(2-hydroxyethyl)phenyl]carbamate | 129822-40-8 | Similar structure but different position of hydroxyethyl group |

Q & A

Q. What are the optimal synthetic routes for tert-Butyl 4-fluoro-2-(1-hydroxyethyl)phenylcarbamate, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves carbamate protection of the amine group, followed by fluorination and hydroxylation. A factorial design approach (e.g., varying temperature, solvent polarity, and catalyst loading) can optimize reaction conditions . For example, tert-butyl carbamate derivatives are often synthesized via nucleophilic substitution or coupling reactions, with yields improved by using anhydrous solvents (e.g., THF or DCM) and catalysts like DMAP . Monitoring reaction progress via TLC or HPLC is critical.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the carbamate group (δ ~1.4 ppm for tert-butyl) and fluorophenyl moiety (δ ~110-130 ppm for aromatic protons) .

- IR : Stretching vibrations for C=O (~1700 cm) and N-H (~3300 cm) validate the carbamate structure .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 257.26 g/mol for analogous compounds) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies show that refrigeration (2–8°C) in airtight containers under inert gas (e.g., N) minimizes hydrolysis of the carbamate group. Avoid exposure to moisture or strong acids/bases, which degrade the tert-butyl moiety . Accelerated stability testing (40°C/75% RH for 6 months) can predict shelf life.

Q. What safety protocols are essential during handling?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation of fine particles.

- Electrostatic discharge precautions are critical due to flammability risks .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using Gaussian or COMSOL) model transition states and activation energies for reactions like hydrolysis or fluorination. Molecular docking studies assess interactions with biological targets (e.g., enzymes) . For example, simulations of tert-butyl carbamates reveal steric hindrance effects on reaction pathways .

Q. What strategies resolve contradictions in reported toxicity data?

- Methodological Answer : Discrepancies in toxicity profiles (e.g., acute vs. chronic exposure) require cross-referencing OECD guidelines and independent validation. For instance, Ames test data for mutagenicity should be corroborated with in vitro cell viability assays (e.g., MTT) . Meta-analyses of hazard classifications (GHS vs. OSHA) clarify risk thresholds .

Q. How can green chemistry principles be applied to its synthesis?

- Methodological Answer :

- Replace traditional solvents (DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether).

- Use catalytic methods (e.g., enzymatic catalysis) to reduce waste.

- Process intensification (e.g., microwave-assisted synthesis) cuts energy use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.